molecular formula C17H10O4 B1254375 9,11-dihydroxy-12H-benzo[a]xanthen-12-one CAS No. 53865-04-6

9,11-dihydroxy-12H-benzo[a]xanthen-12-one

Cat. No.: B1254375
CAS No.: 53865-04-6
M. Wt: 278.26 g/mol
InChI Key: DPSVULZFFRWBMZ-UHFFFAOYSA-N
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Description

9,11-Dihydroxy-12H-benzo[a]xanthen-12-one: is a chemical compound belonging to the xanthone family Xanthones are known for their diverse biological activities and are found in various natural sources, including plants and fungi

Scientific Research Applications

Chemistry:

9,11-Dihydroxy-12H-benzo[a]xanthen-12-one is used as a building block in organic synthesis

Biology:

The compound has shown potential in biological studies, particularly in the investigation of its interactions with DNA. Studies have indicated that it can bind to DNA, making it a candidate for further research in genetic studies and drug development .

Medicine:

Due to its ability to interact with biological molecules, this compound is being explored for its potential therapeutic applications. It has shown cytotoxic activity against certain cancer cell lines, suggesting its potential as an anticancer agent .

Industry:

In the industrial sector, the compound’s unique properties make it useful in the development of dyes and pigments. Its stability and vibrant color make it suitable for various applications in the textile and printing industries.

Biochemical Analysis

Biochemical Properties

9,11-Dihydroxy-12H-benzo[a]xanthen-12-one plays a crucial role in biochemical reactions, particularly in its interactions with DNA. Studies have shown that this compound exhibits an intercalative mode of binding with calf thymus DNA, suggesting that it can insert itself between DNA base pairs This interaction is significant as it can influence the structural integrity and function of DNA

Cellular Effects

The effects of this compound on cellular processes are profound. It has demonstrated significant cytotoxic activity against tumor cell lines such as HeLa and HepG2, while showing weaker activity against normal liver cell lines like L02 . This selective cytotoxicity suggests that the compound may influence cell signaling pathways, gene expression, and cellular metabolism differently in cancerous versus normal cells. The exact mechanisms through which it exerts these effects are still being explored, but its ability to bind to DNA likely plays a central role.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through DNA intercalation. This binding can disrupt the normal function of DNA, leading to inhibition of DNA replication and transcription . The compound’s structure allows it to fit snugly between DNA base pairs, stabilizing the DNA helix and potentially leading to the formation of DNA adducts. These interactions can result in the activation or inhibition of various genes, contributing to its cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound has been associated with sustained cytotoxic effects, particularly in cancer cell lines.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain concentration is required to achieve noticeable biological activity. At excessively high doses, the compound can cause adverse effects, including damage to normal tissues.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall biological activity. The specific enzymes involved in its metabolism are still being identified, but they likely include those involved in oxidative and reductive processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution pattern of the compound is crucial for its biological activity, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound has been observed to localize primarily in the nucleus, where it can interact with DNA . This localization is facilitated by targeting signals or post-translational modifications that direct the compound to specific compartments. The nuclear localization is consistent with its role in DNA intercalation and cytotoxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 9,11-dihydroxy-12H-benzo[a]xanthen-12-one typically involves the condensation of 2,4,6-trihydroxybenzoic acid with 2-naphthol. The reaction is usually carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the xanthone core .

Industrial Production Methods:

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming a diol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of diols.

    Substitution: Introduction of various substituents on the aromatic rings, depending on the reagents used.

Comparison with Similar Compounds

  • 1,3-Dihydroxy-12H-benzo[b]xanthen-12-one
  • 6,11-Dihydroxy-3,7,8,10-tetramethoxy-1-methylbenzo[b]xanthen-12-one

Comparison:

Compared to other xanthone derivatives, 9,11-dihydroxy-12H-benzo[a]xanthen-12-one stands out due to its specific hydroxylation pattern. This unique arrangement of hydroxyl groups contributes to its distinct chemical reactivity and biological activity. For instance, the compound’s ability to intercalate with DNA is influenced by the position of the hydroxyl groups, which can affect its binding affinity and cytotoxicity .

Properties

IUPAC Name

9,11-dihydroxybenzo[a]xanthen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O4/c18-10-7-12(19)16-14(8-10)21-13-6-5-9-3-1-2-4-11(9)15(13)17(16)20/h1-8,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSVULZFFRWBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C(C=C(C=C4O3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 9,11-dihydroxy-12H-benzo[a]xanthen-12-one interact with DNA, and what are the implications of this interaction?

A1: Research suggests that this compound interacts with calf thymus DNA (ctDNA) through an intercalative binding mode []. This means that the molecule inserts itself between the base pairs of the DNA double helix. This interaction was determined through various spectroscopic techniques, including absorption spectroscopy, fluorescence spectroscopy, circular dichroism spectroscopy, and viscosity measurements []. Interestingly, the study found that a structurally similar compound, 1,3-dihydroxy-12H-benzo[b]xanthen-12-one (which has a linear arrangement of its aromatic rings), exhibited a higher binding affinity to DNA compared to this compound (which has an angular arrangement of its aromatic rings) []. This difference in binding affinity highlights the impact of even subtle structural modifications on the molecule's interaction with DNA.

Q2: Does the structure of this compound influence its cytotoxic activity?

A2: While this compound itself showed only marginal antiproliferative activity against L1210 and KB-3-1 cell lines, structural modifications through the addition of a pyran ring led to enhanced activity []. Specifically, compounds belonging to the benzo[a]pyrano[3,2-h]xanthen-7-one series, which have a pyran ring fused angularly onto the xanthone core, exhibited significant activity against the L1210 cell line []. This suggests that the angular fusion of the pyran ring onto the core structure of this compound plays a crucial role in enhancing its cytotoxic activity.

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